Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific stereochemistry (DL configuration)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers and optimized reaction conditions ensures the efficient production of large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can alter the peptide’s biological activity and stability.
Scientific Research Applications
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Pen-OH: A simpler derivative of the peptide with fewer amino acid residues.
N-Acetyl-DL-penicillamine: A related compound used in the treatment of Wilson’s disease and other medical conditions.
Uniqueness
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and potential applications. Its ability to form disulfide bonds and undergo various chemical modifications makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C49H69N13O10S2 |
---|---|
Molecular Weight |
1064.3 g/mol |
IUPAC Name |
19-acetamido-N-[6-amino-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54) |
InChI Key |
RLMDVJMHWZVFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.